molecular formula C6H6N2O3 B1454489 methyl 4-formyl-1H-pyrazole-5-carboxylate CAS No. 35344-93-5

methyl 4-formyl-1H-pyrazole-5-carboxylate

Cat. No. B1454489
CAS RN: 35344-93-5
M. Wt: 154.12 g/mol
InChI Key: BAJJMGRQZURDLB-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known for their diverse and valuable synthetical, biological, and photophysical properties .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest in organic chemistry due to their applicability and versatility as synthetic intermediates . A method to prepare pyrazole derivative was described by Rao et al., which involved the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Scientific Research Applications

Synthesis of Bioactive Molecules

Pyrazole derivatives like methyl 4-formyl-1H-pyrazole-5-carboxylate are pivotal in synthesizing a wide range of bioactive molecules. They serve as key intermediates in creating compounds with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The formyl group in particular makes it a valuable precursor in synthesizing various pharmacologically active agents.

properties

IUPAC Name

methyl 4-formyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-4(3-9)2-7-8-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJMGRQZURDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-formyl-1H-pyrazole-5-carboxylate

CAS RN

35344-93-5
Record name methyl 4-formyl-1H-pyrazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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